molecular formula C9H12O B2537824 (1S)-1-(3-methylphenyl)ethan-1-ol CAS No. 51154-53-1

(1S)-1-(3-methylphenyl)ethan-1-ol

Cat. No.: B2537824
CAS No.: 51154-53-1
M. Wt: 136.194
InChI Key: SPNHUMWMKXWVIU-QMMMGPOBSA-N
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Description

(1S)-1-(3-methylphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methylphenyl)ethan-1-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of 3-methylacetophenone using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) in the presence of borane (BH3). This reaction typically occurs under mild conditions and yields the desired chiral alcohol.

    Grignard Reaction: Another method involves the reaction of 3-methylbenzyl chloride with magnesium to form a Grignard reagent, which is then reacted with formaldehyde to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-methylacetophenone using alcohol dehydrogenase enzymes is a common approach. This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(3-methylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-methylacetophenone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form various derivatives, such as (1S)-1-(3-methylphenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMP, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: 3-methylacetophenone

    Reduction: (1S)-1-(3-methylphenyl)ethane

    Substitution: 3-methylbenzyl chloride

Scientific Research Applications

(1S)-1-(3-methylphenyl)ethan-1-ol: has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products.

Mechanism of Action

The mechanism by which (1S)-1-(3-methylphenyl)ethan-1-ol exerts its effects depends on its specific application:

    As a Chiral Building Block: The compound’s chirality allows it to interact with other chiral molecules in a stereospecific manner, facilitating the synthesis of enantiomerically pure compounds.

    Biological Activity: Its antimicrobial and antifungal properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

(1S)-1-(3-methylphenyl)ethan-1-ol: can be compared with other similar compounds such as:

    (1R)-1-(3-methylphenyl)ethan-1-ol: The enantiomer of the compound, which has the same molecular formula but a different three-dimensional arrangement of atoms.

    1-phenylethanol: A similar compound without the methyl group on the phenyl ring, which affects its odor and reactivity.

    3-methylbenzyl alcohol: A structural isomer with the hydroxyl group attached to the benzyl carbon instead of the ethan-1-ol carbon.

The uniqueness of this compound lies in its specific chirality and the presence of the methyl group on the phenyl ring, which influences its chemical properties and applications.

Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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